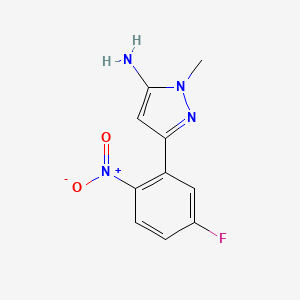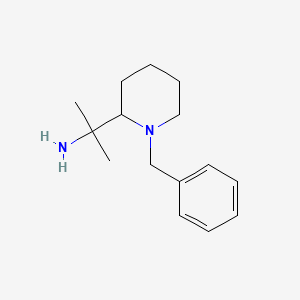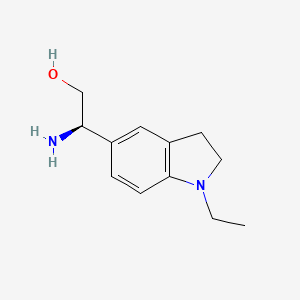
1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5BrF4. It is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoroethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods, including halogenation and trifluoroethylation reactions. One common approach involves the bromination of 2-fluoro-4-(2,2,2-trifluoroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of high-pressure reactors and controlled temperature conditions to ensure the efficient formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chemical entities. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: It is explored for its potential therapeutic applications in drug discovery and development. Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene exerts its effects depends on the specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic processes.
Receptors: It may bind to receptors, triggering signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: Similar structure but different position of substituents.
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene: Another positional isomer with distinct chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
2014423-79-9 |
|---|---|
Formule moléculaire |
C8H5BrF4 |
Poids moléculaire |
257.02 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5BrF4/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 |
Clé InChI |
OWNBCPSBEVGTGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(F)(F)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride](/img/structure/B15318984.png)

![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)





![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)


![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)


